molecular formula C25H19N2NaO5S2 B13798405 Brilliant alizarine blue R

Brilliant alizarine blue R

Cat. No.: B13798405
M. Wt: 514.6 g/mol
InChI Key: YBHZXJSGAKXZTR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Brilliant alizarine blue R is synthesized through a series of chemical reactions involving the condensation of 3-nitroalizarin, glycerol, and concentrated sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, sulfonation, and condensation reactions .

Chemical Reactions Analysis

Types of Reactions

Brilliant alizarine blue R undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

Brilliant alizarine blue R has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Brilliant alizarine blue R involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding is facilitated by the compound’s unique chemical structure, which allows it to interact with various functional groups on the target molecules. The pathways involved in its action include the formation of stable complexes with the target molecules, leading to changes in their properties and functions .

Comparison with Similar Compounds

Similar Compounds

    Alizarin Red: Another anthraquinone dye used for similar applications in staining and dyeing.

    Coomassie Brilliant Blue: A dye commonly used in protein staining and electrophoresis.

    Brilliant Blue FCF: A synthetic dye used in food and cosmetics

Uniqueness

Brilliant alizarine blue R is unique due to its specific chemical structure, which provides distinct staining properties and binding affinities compared to other similar compounds. Its ability to form stable complexes with various molecular targets makes it particularly useful in scientific research and industrial applications .

Properties

Molecular Formula

C25H19N2NaO5S2

Molecular Weight

514.6 g/mol

IUPAC Name

sodium;3-[[(5,6-dioxo-12H-benzo[a]phenothiazin-9-yl)-ethylamino]methyl]benzenesulfonate

InChI

InChI=1S/C25H20N2O5S2.Na/c1-2-27(14-15-6-5-7-17(12-15)34(30,31)32)16-10-11-20-21(13-16)33-25-22(26-20)18-8-3-4-9-19(18)23(28)24(25)29;/h3-13,26H,2,14H2,1H3,(H,30,31,32);/q;+1/p-1

InChI Key

YBHZXJSGAKXZTR-UHFFFAOYSA-M

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)NC4=C(S3)C(=O)C(=O)C5=CC=CC=C54.[Na+]

Origin of Product

United States

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